molecular formula C7H11N3O2 B13202373 Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13202373
M. Wt: 169.18 g/mol
InChI Key: QNHCTRLTQNHRFJ-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Starting Materials: An azide and an alkyne.

    Catalyst: Copper(I) iodide (CuI).

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: Room temperature to 60°C, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring structure, which imparts specific chemical properties such as stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 5-propan-2-yl-2H-triazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-4(2)5-6(7(11)12-3)9-10-8-5/h4H,1-3H3,(H,8,9,10)

InChI Key

QNHCTRLTQNHRFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNN=C1C(=O)OC

Origin of Product

United States

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